

Robustness Testing for a Stability-Indicating Dapagliflozin HPLC Method: A Comparative Guide

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Compound of Interest		
Compound Name:	Dapagliflozin impurity	
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This guide provides a comprehensive overview and comparison of robustness testing for stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dapagliflozin. The information presented is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical methods.

A stability-indicating analytical method is crucial for the determination of a drug substance in the presence of its degradation products, ensuring the safety and efficacy of the final pharmaceutical product. Robustness testing is a key validation parameter that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Analysis of HPLC Method Parameters for Dapagliflozin

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Dapagliflozin in bulk and pharmaceutical dosage forms. The following table summarizes the key chromatographic conditions from various published methods, offering a comparative perspective.



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Phenomenex Gemini-NX C18 (250 mm x 4.6 mm, 5 μm)	Cosmosil C18[1]	Kromasil 100-5- C8 (100 mm x 4.6 mm)[2]	Symmetry C18 (250 mm x 4.6 mm, 5 μm)[3]
Mobile Phase	Octane sulphonate buffer:Methanol (30:70 v/v)	Methanol:Water (85:15 v/v), pH 3[1]	Acetonitrile:Wate r (52:48 v/v)[2]	Methanol:Acetoni trile:1% OPA (75:20:05 v/v/v) [3]
Flow Rate	1.0 mL/min	0.9 mL/min[1]	1.0 mL/min[2]	1.0 mL/min[3]
Detection Wavelength	203 nm	224 nm[1]	224 nm[2]	246 nm[3]
Column Temperature	Ambient	Not Specified	Not Specified	Ambient[3]
Retention Time	Not Specified	Not Specified	1.67 min[2]	2.797 min[3]

Robustness Testing: Parameters and Acceptance Criteria

Robustness is evaluated by intentionally varying critical method parameters and observing the effect on the analytical results. The following table outlines common parameters varied during robustness testing of Dapagliflozin HPLC methods, along with typical acceptance criteria.



Parameter	Variation	Acceptance Criteria
Flow Rate	± 0.1 to 0.2 mL/min[3][4]	Relative Standard Deviation (%RSD) of peak area ≤ 2.0%. Tailing factor ≤ 2. System suitability parameters must be met.
Mobile Phase Composition	± 2% to 10% of organic phase[3]	%RSD of peak area ≤ 2.0%. Tailing factor ≤ 2. Resolution between Dapagliflozin and degradants should be maintained.
Mobile Phase pH	± 0.1 to 0.2 units	%RSD of peak area ≤ 2.0%. Tailing factor ≤ 2. Retention time shift should be minimal.
Column Temperature	± 2 to 5 °C[3]	%RSD of peak area ≤ 2.0%. Tailing factor ≤ 2. Retention time should be consistent.
Detection Wavelength	± 2 nm[3]	No significant change in peak area response or specificity.

Forced degradation studies are integral to establishing the stability-indicating nature of the method. Dapagliflozin is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[1][5] The analytical method must be able to resolve the Dapagliflozin peak from any degradant peaks.

Experimental Protocol for Robustness Testing

This section provides a detailed methodology for conducting robustness testing for a stability-indicating Dapagliflozin HPLC method.

- 1. Objective: To assess the reliability of the analytical method by evaluating its performance under small, deliberate variations of its parameters.
- 2. Materials and Reagents:

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- Dapagliflozin reference standard
- HPLC grade solvents (e.g., acetonitrile, methanol)
- HPLC grade water
- Reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- Validated HPLC system with a suitable column (e.g., C18)
- 3. Standard Solution Preparation: Prepare a standard solution of Dapagliflozin at a known concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.
- 4. Robustness Study Design: Vary the following parameters one at a time, while keeping the others constant at the nominal method conditions. For each variation, inject the standard solution in triplicate.
- · Flow Rate:
 - Nominal: 1.0 mL/min
 - Variation 1: 0.9 mL/min
 - Variation 2: 1.1 mL/min
- · Mobile Phase Organic Content:
 - Nominal: e.g., 70% Methanol
 - Variation 1: 68% Methanol
 - Variation 2: 72% Methanol
- Mobile Phase pH:
 - Nominal: e.g., pH 3.0
 - Variation 1: pH 2.9



Variation 2: pH 3.1

• Column Temperature:

Nominal: e.g., 30 °C

Variation 1: 28 °C

Variation 2: 32 °C

Detection Wavelength:

o Nominal: e.g., 224 nm

Variation 1: 222 nm

Variation 2: 226 nm

5. Data Analysis: For each condition, calculate the following system suitability parameters:

- · Retention time (Rt)
- Peak area
- Tailing factor (T)
- Theoretical plates (N)

Calculate the mean, standard deviation, and %RSD for the peak areas across the triplicate injections for each variation.

- 6. Acceptance Criteria:
- The %RSD for the peak area of triplicate injections should be $\leq 2.0\%$.
- The tailing factor for the Dapagliflozin peak should be ≤ 2.0.
- The theoretical plates should be > 2000.

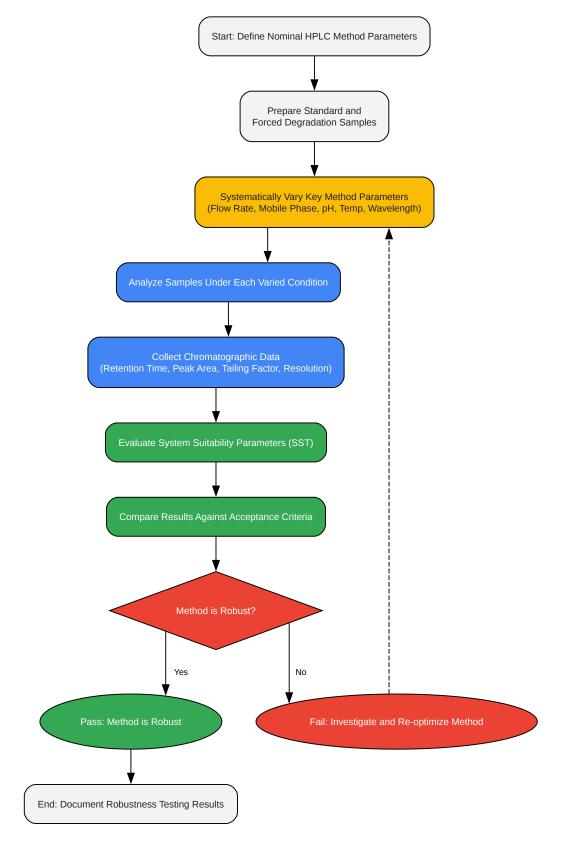


- The resolution between Dapagliflozin and any adjacent peaks (from forced degradation studies) should be ≥ 1.5.
- The overall %RSD of the assay results from all robustness variations should be within acceptable limits (typically ≤ 2.0%).

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of the robustness testing process for a stability-indicating HPLC method.





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Caption: Workflow for Robustness Testing of an HPLC Method.



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- To cite this document: BenchChem. [Robustness Testing for a Stability-Indicating Dapagliflozin HPLC Method: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600843#robustness-testing-for-a-stability-indicating-dapagliflozin-hplc-method]

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